molecular formula C18H18N2O4 B5580940 4-[2-(2-methoxyphenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone

4-[2-(2-methoxyphenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone

Cat. No.: B5580940
M. Wt: 326.3 g/mol
InChI Key: FGJJERXRKYUJDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(2-methoxyphenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone is a useful research compound. Its molecular formula is C18H18N2O4 and its molecular weight is 326.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.12665706 g/mol and the complexity rating of the compound is 470. The solubility of this chemical has been described as >49 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Profile of Quinoxalinone Derivatives

Quinoxalinone derivatives, including 4-[2-(2-methoxyphenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone, are recognized for their broad spectrum of pharmacological activities. These compounds are utilized in organic synthesis to build both natural and synthetic compounds, showing significant antimicrobial, anti-inflammatory, antidiabetic, antiviral, antitumor, and antitubercular activities. Their versatile pharmacological profiles suggest their potential as scaffolds for designing biologically active compounds, highlighting their importance in drug discovery and development processes (Ramli et al., 2014).

Quinoline Derivatives as Anticorrosive Materials

Quinoline and its derivatives, related to quinoxalinone structures, are used as anticorrosive materials. Their effectiveness against metallic corrosion is attributed to their high electron density, which allows them to form stable chelating complexes with metallic surfaces. This property makes them valuable in industrial applications, protecting materials from corrosion (Verma et al., 2020).

Role in Oxidative Stress and Toxicity

Research on quinoxaline 1,4-di-N-oxides (QdNOs), a group related to quinoxalinones, has indicated their role in generating reactive oxygen species (ROS) and oxidative stress, correlating with various toxicities. Understanding the oxidative stress involvement in their toxicity and metabolism can provide insights into the development of antioxidants and ROS scavengers, potentially mitigating adverse effects and improving safety profiles of related compounds (Wang et al., 2016).

Properties

IUPAC Name

4-[2-(2-methoxyphenoxy)propanoyl]-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-12(24-16-10-6-5-9-15(16)23-2)18(22)20-11-17(21)19-13-7-3-4-8-14(13)20/h3-10,12H,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGJJERXRKYUJDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC(=O)NC2=CC=CC=C21)OC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49728055
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.